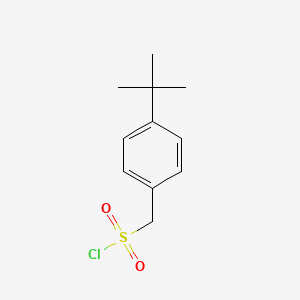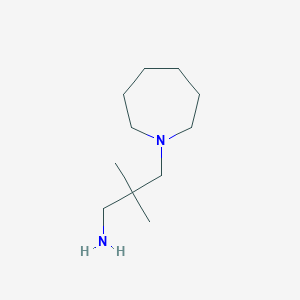
Acetato de 2-(tiazol-2-ilcarbamoyl)fenilo
Descripción general
Descripción
[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is a useful research compound. Its molecular formula is C12H10N2O3S and its molecular weight is 262.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas y antiparasitarias
Acetato de 2-(tiazol-2-ilcarbamoyl)fenilo: se ha estudiado por su posible uso en terapias antimicrobianas y antiparasitarias. Como impureza del Nitazoxanide, un medicamento antiprotozoario conocido, este compuesto comparte similitudes estructurales que sugieren que también podría interferir con las reacciones de transferencia de electrones en el metabolismo energético anaeróbico de los parásitos . Esto podría conducir al desarrollo de nuevos tratamientos para infecciones causadas por organismos como Giardia lamblia y Cryptosporidium spp. .
Investigación anticancerígena
Los derivados de tiazol, incluido el This compound, se han explorado por sus actividades antitumorales y citotóxicas. La investigación indica que las modificaciones en la porción de tiazol pueden producir compuestos con potentes efectos en varias líneas celulares tumorales humanas, lo que sugiere un posible papel en el tratamiento del cáncer .
Desarrollo de agentes neuroprotectores
El núcleo de tiazol del This compound está presente en muchos compuestos con propiedades neuroprotectoras. Estas propiedades son particularmente relevantes en el desarrollo de tratamientos para enfermedades neurodegenerativas, donde el compuesto podría desempeñar un papel en la síntesis de neurotransmisores como la acetilcolina .
Investigación antiinflamatoria y analgésica
Este compuesto se ha asociado con actividades antiinflamatorias y analgésicas. El anillo de tiazol es una característica común en los fármacos que exhiben estas propiedades, y como tal, el This compound podría ser un punto de partida valioso para el desarrollo de nuevos medicamentos para aliviar el dolor .
Desarrollo de productos químicos agrícolas
En el sector agrícola, los derivados de tiazol se utilizan para crear fungicidas y biocidas. Las características estructurales del This compound lo convierten en un candidato para la síntesis de nuevos compuestos que podrían proteger los cultivos de amenazas fúngicas y microbianas .
Aplicaciones de la química analítica
This compound: se puede utilizar en química analítica como un compuesto de referencia para estudios de estabilidad y el desarrollo de métodos analíticos, como la cromatografía líquida de alta resolución (HPLC), para cuantificar el Nitazoxanide y sus impurezas en formulaciones farmacéuticas .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely, impacting their bioavailability and therapeutic potential .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Análisis Bioquímico
Biochemical Properties
[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate plays a significant role in biochemical reactions due to its structural components. The thiazole ring is known to interact with various enzymes and proteins, often acting as a ligand or inhibitor. This compound can interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are crucial in carbohydrate metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, stabilizing the enzyme-substrate complex and influencing the enzyme’s activity .
Cellular Effects
The effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. For instance, it may enhance or inhibit the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA polymerases, thereby altering the transcription process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate vary with dosage in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or reducing oxidative stress. At higher doses, toxic effects can occur, including cellular damage and disruption of normal metabolic functions. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing lipid metabolism. The compound can also affect the levels of various metabolites, altering metabolic flux and impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s localization can affect its activity, as it may concentrate in areas where its target enzymes or proteins are abundant .
Subcellular Localization
The subcellular localization of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria or the nucleus, where it exerts its effects. These localization patterns are crucial for its function, as they determine the accessibility of its target biomolecules .
Propiedades
IUPAC Name |
[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8(15)17-10-5-3-2-4-9(10)11(16)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWWYCHNNUHFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)








